molecular formula C14H19ClN2O4S B2997843 4-ethoxy-3-(piperidine-1-carbonylamino)benzenesulfonyl Chloride CAS No. 678186-08-8

4-ethoxy-3-(piperidine-1-carbonylamino)benzenesulfonyl Chloride

Cat. No.: B2997843
CAS No.: 678186-08-8
M. Wt: 346.83
InChI Key: BKEVUMPENNSYNG-UHFFFAOYSA-N
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Description

4-Ethoxy-3-(piperidine-1-carbonylamino)benzenesulfonyl Chloride is a chemical compound with a complex structure that includes an ethoxy group, a piperidine ring, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-(piperidine-1-carbonylamino)benzenesulfonyl Chloride typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride core. The ethoxy group and piperidine ring are then introduced through subsequent reactions, often requiring specific catalysts and reaction conditions to ensure the correct placement and bonding of these groups.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process would be carefully controlled to ensure consistency and safety, with rigorous quality control measures in place.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed: The reactions can yield a variety of products depending on the specific conditions and reagents used. For example, oxidation might produce carboxylic acids, while reduction could lead to the formation of alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives and other complex molecules.

Biology: In biological research, it may serve as a tool for studying enzyme inhibition or as a building block for bioactive molecules.

Medicine: Potential medical applications include the development of new pharmaceuticals, particularly those targeting inflammatory or autoimmune conditions.

Industry: In the industrial sector, it could be used in the production of advanced materials, such as polymers or coatings with specific properties.

Mechanism of Action

The mechanism by which 4-Ethoxy-3-(piperidine-1-carbonylamino)benzenesulfonyl Chloride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 4-Methoxy-3-(piperidine-1-carbonylamino)benzenesulfonyl Chloride

  • 3-Ethoxy-4-(piperidine-1-carbonylamino)benzenesulfonyl Chloride

  • 4-Ethoxy-3-(morpholine-1-carbonylamino)benzenesulfonyl Chloride

Uniqueness: 4-Ethoxy-3-(piperidine-1-carbonylamino)benzenesulfonyl Chloride is unique due to its specific arrangement of functional groups, which can influence its reactivity and potential applications. The presence of the ethoxy group and the piperidine ring in this particular configuration sets it apart from similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

4-ethoxy-3-(piperidine-1-carbonylamino)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c1-2-21-13-7-6-11(22(15,19)20)10-12(13)16-14(18)17-8-4-3-5-9-17/h6-7,10H,2-5,8-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEVUMPENNSYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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